[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile [1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810382
InChI: InChI=1S/C6H3N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H
SMILES:
Molecular Formula: C6H3N5
Molecular Weight: 145.12 g/mol

[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC15810382

Molecular Formula: C6H3N5

Molecular Weight: 145.12 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile -

Specification

Molecular Formula C6H3N5
Molecular Weight 145.12 g/mol
IUPAC Name [1,2,4]triazolo[1,5-a]pyrazine-2-carbonitrile
Standard InChI InChI=1S/C6H3N5/c7-3-5-9-6-4-8-1-2-11(6)10-5/h1-2,4H
Standard InChI Key DDOWVTZWUKERNP-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=NC(=N2)C#N)C=N1

Introduction

Synthesis Methods

The synthesis of Triazolo[1,5-a]pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is eco-friendly and results in good-to-excellent yields.

3.1. Microwave-Assisted Synthesis

  • Advantages: Catalyst-free, additive-free, and eco-friendly.

  • Reaction Conditions: Microwave irradiation.

  • Yield: Good-to-excellent yields.

3.2. Industrial Production Methods

Industrial production typically involves scalable reactions under mild conditions. Microwave irradiation and mechanochemical methods are advantageous due to their efficiency and reduced environmental impact.

Biological Activities124Triazolo[1,5-a]pyrazine-2-carbonitrile exhibits significant biological activities, including antimicrobial and antitumor effects. Derivatives of this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria4.

Compound DerivativeMIC (μg/mL)Target Organism
9n0.25E. coli
9o0.50S. aureus
IV0.68DNA gyrase (IC50)

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of certain enzymes, like cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access.

6.1. Similar Compounds

  • 124Triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.

  • Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole and pyrimidine ring, showing similar biological activities.

  • 123Triazolo[1,5-a]pyrazine: Another triazole-fused pyrazine with different substitution patterns.

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